11-Bromoundecanenitrile
Overview
Description
11-Bromoundecanenitrile is an organic compound with the molecular formula C₁₁H₂₀BrN. It is a brominated nitrile, characterized by the presence of a bromine atom attached to an undecane chain, which terminates in a nitrile group. This compound is of significant interest in organic synthesis and various industrial applications due to its reactivity and functional group versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: 11-Bromoundecanenitrile can be synthesized through several methods. One common approach involves the bromination of undecanenitrile. This process typically uses bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the desired position on the undecane chain.
Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale bromination reactions. The process may include the use of catalysts to enhance the reaction efficiency and yield. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to ensure the selective bromination of undecanenitrile.
Chemical Reactions Analysis
Types of Reactions: 11-Bromoundecanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, leading to the formation of new compounds.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Formation of substituted nitriles or amines.
Reduction: Formation of primary amines.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
11-Bromoundecanenitrile is utilized in various scientific research fields, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and polymers.
Biology: In the study of biochemical pathways and as a building block for bioactive compounds.
Medicine: Potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Used in the production of specialty chemicals, surfactants, and as a precursor for other brominated compounds.
Mechanism of Action
The mechanism of action of 11-Bromoundecanenitrile involves its reactivity due to the presence of the bromine atom and the nitrile group. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds with nucleophiles. The nitrile group can undergo various transformations, including reduction and oxidation, leading to the formation of different functional groups that can interact with biological targets or participate in further chemical reactions.
Comparison with Similar Compounds
12-Bromododecanenitrile: Similar structure with an additional carbon in the chain.
10-Bromodecanenitrile: Shorter chain length with similar reactivity.
11-Bromo-1-undecanol: Contains a hydroxyl group instead of a nitrile group.
Uniqueness: 11-Bromoundecanenitrile is unique due to its specific chain length and the presence of both a bromine atom and a nitrile group. This combination of functional groups provides distinct reactivity patterns and makes it a valuable intermediate in organic synthesis and industrial applications.
Properties
IUPAC Name |
11-bromoundecanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BrN/c12-10-8-6-4-2-1-3-5-7-9-11-13/h1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCZYFKPSJYXDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCBr)CCCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50288412 | |
Record name | 11-Bromoundecanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50288412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6948-45-4 | |
Record name | NSC55773 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55773 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 11-Bromoundecanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50288412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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